3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one
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Overview
Description
3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[45]dec-3-EN-2-one is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butylphenyl group, a thiophene-2-sulfonyl group, and a triazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the Thiophene-2-sulfonyl Group: This step typically involves the sulfonylation of a thiophene derivative using reagents such as sulfonyl chlorides.
Attachment of the Tert-butylphenyl Group: This step involves the coupling of the tert-butylphenyl group to the spirocyclic core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene-2-sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form thiol derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene-2-sulfonyl group can yield sulfone derivatives, while reduction can yield thiol derivatives.
Scientific Research Applications
3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one
- 3-(4-Methylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one
- 3-(4-Ethylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical properties and potential applications that may not be present in similar compounds. For example, the tert-butyl group can enhance the compound’s stability and lipophilicity, while the thiophene-2-sulfonyl group can contribute to its electronic properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-thiophen-2-ylsulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-20(2,3)16-8-6-15(7-9-16)18-19(25)23-21(22-18)10-12-24(13-11-21)29(26,27)17-5-4-14-28-17/h4-9,14H,10-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKCQWEWDSBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CS4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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